molecular formula C17H14O6 B190362 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 15486-33-6

3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No. B190362
CAS RN: 15486-33-6
M. Wt: 314.29 g/mol
InChI Key: KZBAXKKOXPLOBX-UHFFFAOYSA-N
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Description

This compound, also known as 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl acetate, has a molecular formula of C19H16O8 . It also has a variant known as 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl butyrate with a molecular formula of C21H20O8 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as hydroxyl groups, methoxy groups, and a chromen-4-one group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The compound has an average mass of 372.326 Da and a monoisotopic mass of 372.084503 Da . It has 8 hydrogen bond acceptors and 2 hydrogen bond donors. It has 5 freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 581.1±50.0 °C at 760 mmHg, and a flash point of 210.1±23.6 °C .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Effects

The compound, also known as Tectorigenin monohydrate, isolated from Belamcanda chinensis, has been reported to have antimicrobiotic and anti-inflammatory effects. The molecular structure includes a chromen-4-one system and a benzene ring, linked by hydrogen bonds (Benguo Liu et al., 2008).

Phototransformation and Photoproducts

Research on the phototransformation of certain chromen-4-ones has led to the discovery of exotic tetracyclic scaffolds and dealkoxylation products. These findings are significant in understanding the behavior of these compounds under UV light and have implications for their use in various applications (Radhika Khanna et al., 2015).

Spectroscopic Analysis and Molecular Docking

Spectroscopic analysis and DFT investigation of related benzopyran analogues, including flavonoid compounds, have been conducted. These studies provide insights into the stability, reactivity, and biological activity potential of these compounds, which is useful for their applications in various scientific fields (J. S. Al-Otaibi et al., 2020).

Antioxidant Activity

Studies on hesperetin Schiff bases, which are structurally related to 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, have shown that these compounds possess notable antioxidant activity. This activity is particularly significant in polar solvents, highlighting their potential in biological systems (A. Sykuła et al., 2019).

Potential in Photovoltaic Applications

The compound has been studied for its potential use in dye-sensitized solar cells. Research suggests that its structural modification could improve light-capturing and electron injection capabilities, enhancing photoelectric conversion efficiency (E. Gad et al., 2020).

properties

IUPAC Name

3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBAXKKOXPLOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165751
Record name 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

CAS RN

15486-33-6
Record name Kaempferol-7,4′-dimethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15486-33-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4',7-dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
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Record name 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Citations

For This Compound
1
Citations
P Rath, A Ranjan, A Ghosh, A Chauhan, M Gurnani… - Molecules, 2022 - mdpi.com
The increase in the number of cases of type 2 diabetes mellitus (T2DM) and the complications associated with the side effects of chemical/synthetic drugs have raised concerns about …
Number of citations: 5 www.mdpi.com

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